molecular formula C12H24O2 B1617223 2,4-Diisopropyl-5,5-dimethyl-1,3-dioxane CAS No. 3494-76-6

2,4-Diisopropyl-5,5-dimethyl-1,3-dioxane

Cat. No.: B1617223
CAS No.: 3494-76-6
M. Wt: 200.32 g/mol
InChI Key: SVYIRYSQKUXBPY-UHFFFAOYSA-N
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Description

Historical Context and Emergence in Chemical Literature

The study of 1,3-dioxanes gained significant momentum in the mid-20th century, largely driven by the pioneering work of Ernest L. Eliel and his research group on conformational analysis. psu.edu While the precise first synthesis of 2,4-diisopropyl-5,5-dimethyl-1,3-dioxane is not prominently documented in early literature, its emergence is intrinsically linked to the broader exploration of substituted 1,3-dioxanes as model systems for understanding stereochemical principles.

The synthesis of 1,3-dioxanes is typically achieved through the acid-catalyzed reaction of a 1,3-diol with an aldehyde or ketone. thieme-connect.de In the case of this compound, this would involve the condensation of 2,2-dimethyl-1,3-propanediol with isobutyraldehyde (B47883), followed by the introduction of the second isopropyl group. The study of such highly substituted dioxanes became a logical progression from simpler analogs, allowing researchers to probe the effects of increasing steric bulk on the geometry and energy of the ring system. The NIST WebBook provides fundamental data for this compound, including its molecular formula (C12H24O2) and CAS Registry Number (3494-76-6), with some data likely originating from as early as 1970. nist.gov

Research Trajectories and Academic Relevance

Current research involving heavily substituted 1,3-dioxanes continues to focus on several key areas:

Conformational Analysis: Advanced computational methods and high-field NMR spectroscopy are employed to precisely determine the conformational energies and barriers to ring inversion in complex dioxanes like the diisopropyl-dimethyl derivative. researchgate.netresearchgate.net These studies contribute to a more refined understanding of non-covalent interactions that govern molecular shape.

Stereoselective Synthesis: While not a widely used chiral auxiliary, the principles derived from the study of such conformationally rigid structures can inform the design of new stereoselective reactions. Understanding how steric hindrance directs the approach of reagents is fundamental to controlling the stereochemical outcome of a reaction.

Materials Science: The rigid and well-defined structures of such molecules could potentially be exploited in the design of new materials, although this is a more speculative area of research.

The academic relevance of this compound is therefore not in its widespread application, but in its role as a specialized tool for fundamental research in physical organic chemistry. It serves as a benchmark for testing and refining our understanding of steric effects, which are a cornerstone of modern organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3494-76-6

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

5,5-dimethyl-2,4-di(propan-2-yl)-1,3-dioxane

InChI

InChI=1S/C12H24O2/c1-8(2)10-12(5,6)7-13-11(14-10)9(3)4/h8-11H,7H2,1-6H3

InChI Key

SVYIRYSQKUXBPY-UHFFFAOYSA-N

SMILES

CC(C)C1C(COC(O1)C(C)C)(C)C

Canonical SMILES

CC(C)C1C(COC(O1)C(C)C)(C)C

Other CAS No.

3494-76-6

Origin of Product

United States

Synthetic Methodologies and Chemical Preparation of 2,4 Diisopropyl 5,5 Dimethyl 1,3 Dioxane

Established Synthetic Pathways

The formation of the 1,3-dioxane (B1201747) ring is typically achieved through an acetalization reaction, a reliable and widely practiced transformation in organic synthesis. thieme-connect.de

The most fundamental route to 2,4-diisopropyl-5,5-dimethyl-1,3-dioxane involves the direct acid-catalyzed condensation of a 1,3-diol with an aldehyde or ketone. In this specific case, the reaction occurs between neopentyl glycol and isobutyraldehyde (B47883).

The reaction mechanism is initiated by the protonation of the carbonyl oxygen of isobutyraldehyde by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of neopentyl glycol, forming a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonance-stabilized carbocation. The final step involves an intramolecular attack by the second hydroxyl group of the diol, followed by deprotonation, to yield the stable six-membered 1,3-dioxane ring. This type of reaction is generally reversible and often requires the removal of water to drive the equilibrium towards the product side. thieme-connect.de

The precursor, neopentyl glycol, is synthesized industrially via the aldol (B89426) reaction of formaldehyde (B43269) and isobutyraldehyde, which produces an intermediate, hydroxypivaldehyde. wikipedia.orgjiuanchemical.com This intermediate is then converted to neopentyl glycol through methods like a Cannizzaro reaction or, more commonly, catalytic hydrogenation. jiuanchemical.comresearchgate.netnih.gov

An alternative pathway to 1,3-dioxanes utilizes orthoesters as reagents. This method can be particularly advantageous as it avoids the production of water, proceeding through trans-acetalization. A patented process describes a "one-pot" procedure where a 1,3-diol (such as neopentyl glycol) first reacts with an orthoester in the presence of an acid catalyst. google.com

Catalytic Systems in Dioxane Synthesis

The efficiency of dioxane synthesis is highly dependent on the catalytic system employed. Both traditional mineral acids and modern catalytic systems have been effectively used.

In the pursuit of greener and more efficient chemical processes, Brønsted acidic ionic liquids (BAILs) have emerged as promising catalysts for acetalization reactions. researchgate.net These catalysts are essentially salts that are liquid at low temperatures and have a proton-donating group tethered to the cation or anion. nih.govmdpi.com

BAILs offer several advantages over traditional acid catalysts:

High Catalytic Activity: They can provide high yields and selectivity, comparable to or exceeding those of conventional liquid acids. nih.gov

Reusability: As non-volatile and often immiscible with organic products, they can be easily separated and recycled for multiple reaction cycles. nih.gov

While the direct synthesis of this compound using BAILs is not explicitly detailed in the reviewed literature, their proven efficacy in catalyzing the formation of other acetals and ketals from various aldehydes and diols indicates their strong potential for this specific synthesis. researchgate.net The mechanism involves the acidic proton from the ionic liquid activating the carbonyl group, similar to mineral acids, facilitating the cyclization reaction. researchgate.net

Traditional homogeneous acid catalysts are widely and effectively used for the synthesis of 1,3-dioxanes. A U.S. patent explicitly mentions the use of strong acid catalysts like p-toluenesulfonic acid (p-TSA) , sulfuric acid , or phosphoric acid in processes involving 2,4-diisopropyl-5,5-dimethyl-metadioxane. googleapis.com

These catalysts are typically used in small quantities and are highly effective. p-TSA, in particular, is a popular choice due to its solid nature, which simplifies handling, its low corrosivity (B1173158) compared to mineral acids, and its cost-effectiveness. scielo.org.zaresearchgate.net It has been successfully employed in a vast number of organic transformations, including various condensation reactions. scielo.org.zascispace.com The reaction catalyzed by these acids is generally conducted at elevated temperatures, with reaction times ranging from a few hours to over a day, depending on the specific conditions and reactants. googleapis.com

Comparison of Catalytic Systems for Dioxane Synthesis
Catalyst TypeExamplesKey AdvantagesConsiderations
Mineral AcidsSulfuric Acid (H₂SO₄), Phosphoric Acid (H₃PO₄)High activity, low cost. googleapis.comCorrosive, difficult to separate, potential for side reactions.
Organic Acidsp-Toluenesulfonic Acid (p-TSA)Efficient, easy to handle (solid), less corrosive than mineral acids. scielo.org.zascispace.comRequires neutralization and removal during workup.
Brønsted Acidic Ionic Liquids (BAILs)Sulfonic acid-functionalized imidazolium (B1220033) salts. nih.govHigh activity, reusable, environmentally benign (low volatility). researchgate.netnih.govHigher initial cost compared to traditional acids.

Formation as Byproducts in Industrial Processes

The formation of 1,3-dioxane structures is not always intentional. They can appear as byproducts in various industrial processes, particularly where the necessary precursors—a diol and an aldehyde—are present under favorable conditions. The production of isoprene (B109036) via the dioxane method, for instance, involves the intermediate synthesis of 4,4-dimethyl-1,3-dioxane (B1195079). google.comgoogle.com

Although direct documentation of this compound as an industrial byproduct is scarce, the formation of analogous compounds is well-reported. For example, other dioxanes have been identified as byproducts in the manufacturing of plastics and rubber. itrcweb.org A highly relevant case is the formation of 2-ethyl-5,5-dimethyl-1,3-dioxane (B1207790), which was identified as a malodorous contaminant in a drinking water episode originating from the waste tank of a resin manufacturer. It was formed from the reaction between propionaldehyde (B47417) and neopentyl glycol. Given that neopentyl glycol is a high-volume industrial chemical used in the synthesis of polyesters, lubricants, and plasticizers, and is itself produced from isobutyraldehyde, it is plausible that this compound could form as an unintended byproduct in facilities where both neopentyl glycol and residual isobutyraldehyde are present, especially in the presence of acidic catalysts used in polyesterification reactions.

Byproduct in 2,2,4-Trimethyl-1,3-pentanediol (B51712) Monoisobutyrate Production

This compound has been identified as a significant byproduct in the commercial manufacturing process of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate. google.com The primary synthesis of the monoisobutyrate ester, a widely used coalescing agent in latex paints often known by the trade name Texanol, starts with isobutyraldehyde as the raw material. mdpi.comresearchgate.net The process involves base-catalyzed aldol condensation and Cannizzaro-type reactions to form the desired ester alcohol. mdpi.comgantrade.com

During this production, side reactions can occur, leading to the formation of the dioxane. A United States patent describes that 2,4-diisopropyl-5,5-dimethylmetadioxane (an alternative name for the compound) is formed and currently has no established commercial uses. google.com The patent outlines a method to convert this unwanted byproduct into more valuable chemicals, specifically 2,2,4-trimethyl-1,3-pentanediol diisobutyrate, through acid-catalyzed cleavage and esterification. google.com

The process to convert the byproduct involves reacting it with isobutyric acid in the presence of a strong acid catalyst. google.com Without the catalyst, the dioxane is shown to be unreactive with isobutyric acid even at elevated temperatures. google.com

Table 1: Catalytic Conversion of this compound Byproduct

Parameter Value Reference
Reactants 2,4-Diisopropyl-5,5-dimethylmetadioxane, Isobutyric Acid google.com
Catalyst Strong acid (e.g., p-toluenesulfonic acid, sulfuric acid) google.com
Temperature 80°C to 200°C google.com
Average Conversion 72 mole percent per pass google.com

Side-Product in Polyester (B1180765) Resin Synthesis

The synthesis of polyester resins involves the polycondensation of di-functional alcohols (diols) and di-functional carboxylic acids (diacids) or their anhydrides. whiterose.ac.ukgoogle.com A common diol used in the formulation of high-performance polyester resins for coatings is neopentyl glycol (2,2-dimethyl-1,3-propanediol), which is valued for imparting excellent thermal and hydrolytic stability to the final product. gantrade.comnih.gov Notably, the industrial production of neopentyl glycol itself starts from isobutyraldehyde and formaldehyde. penpet.comtaylorandfrancis.com

While the formation of this compound is chemically plausible under the conditions of polyester synthesis, particularly in processes utilizing neopentyl glycol where residual isobutyraldehyde might be present, detailed findings specifying it as a side-product in publicly available literature are scarce. The reaction would involve the acid-catalyzed acetalization of neopentyl glycol with two molecules of isobutyraldehyde. The acidic environment and elevated temperatures characteristic of polyesterification are conducive to such reactions. whiterose.ac.uk However, specific research documenting the isolation or quantification of this particular dioxane as a side-product during polyester resin synthesis was not identified in the searched scientific and patent documents.

Advanced Structural Elucidation and Stereochemical Analysis of 2,4 Diisopropyl 5,5 Dimethyl 1,3 Dioxane

Spectroscopic Characterization Techniques for Structural Confirmation

The definitive identification and structural elucidation of 2,4-diisopropyl-5,5-dimethyl-1,3-dioxane are accomplished through a combination of modern spectroscopic methods. nist.govacs.orgresearchgate.net These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provide complementary information, allowing for a comprehensive analysis of the compound's molecular architecture, from its core atomic framework to the subtle nuances of its stereochemistry. researchgate.netnih.govchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Insights

NMR spectroscopy is the most powerful tool for investigating the conformational and configurational isomers of 1,3-dioxane (B1201747) derivatives. acs.orgresearchgate.net Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation to minimize torsional strain and steric interactions. thieme-connect.de The presence of two oxygen atoms in the ring, however, shortens the C-O bond length compared to C-C bonds, which influences the ring's geometry and the energy barriers between different conformations. thieme-connect.de For substituted 1,3-dioxanes, the substituents can exist in either axial or equatorial positions, leading to different stereoisomers whose stability and populations can be quantitatively assessed by NMR. researchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of each proton in the molecule. The chemical shift (δ) of a proton is highly sensitive to the electronic effects of neighboring atoms and its spatial orientation. In this compound, distinct signals are expected for the protons on the isopropyl groups, the methine protons at the C2 and C4 positions of the dioxane ring, the methylene (B1212753) protons at C6, and the geminal dimethyl groups at C5.

A critical aspect of ¹H NMR in stereochemical analysis is the measurement of vicinal coupling constants (³J_HH), which is the coupling between protons on adjacent carbon atoms. researchgate.net The magnitude of this coupling is dependent on the dihedral angle between the C-H bonds, as described by the Karplus equation. This relationship allows for the determination of the relative orientation of substituents on the ring and confirms the dominant chair conformation. researchgate.net For instance, a large coupling constant (typically 8-13 Hz) is indicative of an anti-periplanar (180°) relationship, often seen between axial protons, while smaller coupling constants (1-5 Hz) suggest a syn-clinal or gauche (~60°) relationship, typical between axial-equatorial or equatorial-equatorial protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (Note: These are predicted values based on typical shifts for 1,3-dioxane structures and related compounds. Actual experimental values may vary.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-2 (ring CH)~4.4 - 4.6Doublet
H-4 (ring CH)~3.8 - 4.1Doublet of doublets
H-6 (ring CH₂)~3.4 - 3.7Multiplet (AB quartet)
CH of Isopropyl at C2~1.8 - 2.1Multiplet
CH of Isopropyl at C4~1.7 - 2.0Multiplet
CH₃ of Isopropyl groups~0.9 - 1.1Doublet
CH₃ at C5 (axial)~0.5 - 0.8Singlet
CH₃ at C5 (equatorial)~1.1 - 1.3Singlet

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. nist.govacs.org Each chemically non-equivalent carbon atom produces a distinct signal, allowing for the confirmation of the total number of carbon atoms and providing insights into their hybridization and chemical environment.

For this compound, the spectrum would show distinct resonances for the acetal (B89532) carbon (C2), the other ring carbons (C4, C5, C6), and the carbons of the isopropyl and dimethyl substituents. The chemical shift of the acetal carbon (C2) is particularly characteristic, appearing significantly downfield (typically 95-105 ppm) due to the deshielding effect of the two adjacent oxygen atoms. The chemical shifts of ring carbons are also sensitive to the orientation of substituents, a phenomenon known as the gamma-gauche effect, where a carbon atom experiences shielding (an upfield shift) from a substituent in a gauche position three bonds away. This effect is useful in assigning the configuration of substituents on the ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical shifts for 1,3-dioxane structures and related compounds. nist.govacs.org Actual experimental values may vary.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (O-C-O)~100 - 105
C-4 (O-CH-R)~75 - 80
C-5 (C(CH₃)₂)~30 - 35
C-6 (O-CH₂)~70 - 75
CH of Isopropyl groups~32 - 38
CH₃ of Isopropyl groups~17 - 22
CH₃ at C5~21 - 28

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. acs.orgnih.gov It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing the fragmentation patterns of the molecule after ionization. For this compound, electron ionization (EI) would produce a molecular ion (M⁺) peak corresponding to its molecular weight (m/z = 200). nist.gov

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for 1,3-dioxanes include the loss of substituents and cleavage of the heterocyclic ring. For this compound, initial fragmentation would likely involve the loss of one of the isopropyl groups (a loss of 43 Da) to form a stable carbocation. Subsequent fragmentation could involve the cleavage of the dioxane ring, leading to characteristic fragment ions that help to confirm the connectivity of the molecule.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IdentityDescription
200[C₁₂H₂₄O₂]⁺Molecular Ion (M⁺)
185[M - CH₃]⁺Loss of a methyl group
157[M - C₃H₇]⁺Loss of an isopropyl group
115[C₇H₁₅O]⁺Fragment from ring cleavage and loss of a substituent
86[C₅H₁₀O]⁺Fragment related to the dimethyl-substituted end of the ring
43[C₃H₇]⁺Isopropyl cation

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.govacs.orgnih.gov In the analysis of 1,3-dioxane derivatives, GC is used to separate stereoisomers (cis and trans) or to isolate the compound from a reaction mixture. researchgate.net As the separated components elute from the GC column, they are introduced directly into the mass spectrometer, which provides a mass spectrum for each component, allowing for positive identification. This technique is invaluable for confirming the purity of a synthesized compound and for determining the ratio of isomers in a product mixture. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations, such as stretching and bending of chemical bonds. acs.orgresearchgate.net It is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its key structural features.

The most prominent bands in the spectrum are the C-H stretching vibrations from the alkyl groups, which appear just below 3000 cm⁻¹. The most diagnostic feature for the 1,3-dioxane ring is the presence of strong C-O stretching bands, typically in the 1200-1000 cm⁻¹ region. chemicalbook.com The absence of a broad absorption band around 3300 cm⁻¹ confirms the absence of hydroxyl (O-H) groups, and the lack of a strong absorption around 1700 cm⁻¹ indicates the absence of carbonyl (C=O) groups.

Table 4: Major Infrared Absorption Bands for this compound (Based on data from the NIST Chemistry WebBook nist.gov)

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
2960 - 2870StrongC-H Stretching (from CH, CH₂, and CH₃ groups)
1470 - 1450MediumC-H Bending (CH₂ and CH₃ scissoring)
1380 - 1365MediumC-H Bending (CH₃ symmetric bending, characteristic of gem-dimethyl and isopropyl groups)
1170 - 1040StrongC-O Stretching (asymmetric and symmetric stretching of the acetal ether linkage)

Conformational Isomerism and Dynamics

The conformational landscape of this compound is primarily dictated by the inherent flexibility of the 1,3-dioxane ring. The presence of bulky substituents at the C2, C4, and C5 positions introduces significant steric constraints that influence the relative stability of various conformers and the energy barriers between them.

Chair and Twist Conformers of the 1,3-Dioxane Ring System

Like its parent carbocycle, cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation, which minimizes both angular and torsional strain. thieme-connect.de Computational studies on unsubstituted 1,3-dioxane have shown the chair conformer to be significantly more stable than any other conformation. researchgate.netscispace.com For this compound, the chair conformation allows for the large isopropyl groups at the C2 and C4 positions and the methyl groups at C5 to occupy positions that minimize destabilizing steric interactions.

Beyond the low-energy chair form, the potential energy surface of 1,3-dioxanes also features higher-energy flexible forms, notably the twist conformers. researchgate.net The two primary twist forms are the 2,5-twist and the 1,4-twist. researchgate.net For the parent 1,3-dioxane, the chair conformer is more stable than the 2,5-twist conformer by approximately 5.2 kcal/mol, as determined by Density Functional Theory (DFT) calculations. researchgate.netscispace.com The 1,4-twist conformer is even less stable, lying about 1.0 kcal/mol higher in energy than the 2,5-twist form. researchgate.netscispace.com In substituted dioxanes like the title compound, these twist forms act as crucial intermediates in the process of ring inversion from one chair form to another. researchgate.net Due to severe diaxial interactions that would occur in a chair conformation, some highly substituted anti-1,3-diol acetonides are known to adopt a twist-boat conformation. thieme-connect.de

Potential Energy Surface Investigations and Energy Barriers of Isomerization

The interconversion between different conformers, particularly the chair-to-chair inversion, is a dynamic process that proceeds along specific pathways on the molecule's potential energy surface (PES). Quantum-chemical studies on 5-alkyl-1,3-dioxanes have illuminated these pathways, which are relevant for understanding the behavior of this compound. researchgate.net

The chair-to-chair isomerization (C ↔ C') does not occur directly but passes through several high-energy transition states (TS) and intermediates, such as the twist forms. researchgate.net The process can be visualized as proceeding from a chair (C) form, through a transition state (often with half-chair or sofa geometry), to a twist (T) intermediate, and then through another transition state to the inverted chair (C') form. researchgate.netresearchgate.net

For 5-substituted 1,3-dioxanes, the chair-to-twist isomerization C → 2,5-T occurs through two transition states, while the C → 1,4-T isomerization proceeds through three distinct transition states. researchgate.net The energy barriers for these processes are critical for understanding the conformational mobility of the ring. A study on 5-isopropyl-1,3-dioxane revealed the relative energies of various conformers and the transition states separating them, providing a model for the dynamics of similarly substituted systems. researchgate.net

Table 1: Calculated Relative Energies of Conformers and Transition States for 5-isopropyl-1,3-dioxane (kcal/mol) Data sourced from a quantum-chemical study using the RHF/6-31G(d) method. researchgate.net

Conformer/StateRelative Energy (kcal/mol)
Ceq (Chair)0.0
Cax (Chair)1.0
2,5-T (Twist)5.3
1,4-T (Twist)8.7
TS-110.6
TS-212.0
TS-35.5
This table is based on data for 5-isopropyl-1,3-dioxane, a structural analog, to illustrate the typical energy landscape of substituted 1,3-dioxanes.

Stereoisomeric Studies (e.g., cis- and trans-isomers of related 1,3-dioxanes)

The presence of substituents at the C2 and C4 positions of the 1,3-dioxane ring gives rise to cis- and trans-diastereomers. In this compound, the relative orientation of the two isopropyl groups determines the stereochemistry.

Trans-isomer: The two isopropyl groups are on opposite sides of the ring. In the most stable chair conformation, this allows both bulky groups to occupy equatorial positions (diequatorial), minimizing destabilizing 1,3-diaxial interactions. libretexts.org

Cis-isomer: The two isopropyl groups are on the same side of the ring. In a chair conformation, this forces one group to be axial and the other to be equatorial (axial-equatorial). libretexts.org

Computational studies on related molecules, such as 2,5-dimethyl-1,3-dioxane (B14706944), provide quantitative insight into the relative stabilities. For the trans-isomer of 2,5-dimethyl-1,3-dioxane, the diequatorial chair conformer (C2e5e) is the most stable form. researchgate.net The diaxial chair conformer (C2a5a) is significantly higher in energy by 5.1–5.4 kcal/mol. researchgate.net For the cis-isomer, the chair form with the C2 methyl in the equatorial position and the C5 methyl in the axial position (C2e5a) is energetically preferred. researchgate.net Given that isopropyl groups are sterically more demanding than methyl groups, the preference for equatorial positioning in this compound is expected to be even more pronounced. libretexts.org

Table 2: Calculated Relative Energies of Isomers of 2,5-dimethyl-1,3-dioxane (kcal/mol) Data from ab initio RHF//6-31G(d) calculations. researchgate.net

IsomerConformerRelative Energy (kcal/mol)
transC2e5e0.0
trans2,5-T5.8
transC2a5a5.1
cisC2e5a0.4
cis2,5-T4.9
cisC2a5e2.1
This table showcases the energy differences in a model compound, highlighting the stability of the diequatorial trans-isomer.

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are indispensable for mapping the complex potential energy surfaces and understanding the structural nuances of flexible molecules like this compound. Ab initio and Density Functional Theory (DFT) calculations have been widely applied to the 1,3-dioxane system. researchgate.netscispace.comresearchgate.net

Ab Initio Molecular Orbital Theory Applications

Ab initio molecular orbital methods, such as Hartree-Fock (HF) theory, have been foundational in studying 1,3-dioxane conformations. researchgate.netscispace.com These methods solve the electronic Schrödinger equation without empirical parameters, providing a fundamental understanding of molecular structure and energy.

Studies using the Restricted Hartree-Fock (RHF) method with basis sets like 6-31G(d) have been successfully employed to:

Optimize the geometries of chair, twist, and boat conformers. researchgate.net

Locate transition states on the potential energy surface. researchgate.netresearchgate.net

Calculate the energy barriers for conformational isomerization. researchgate.net

For instance, RHF/6-31G(d) calculations were used to map the PES for the inversion of 5-alkyl-1,3-dioxanes, identifying the key transition states and intermediates. researchgate.net Similarly, these methods have been applied to investigate the stereoisomers of 2,5-dimethyl-1,3-dioxane, determining the relative energies of the cis and trans forms. researchgate.net

Density Functional Theory (DFT) Studies of Molecular Structure and Energy

Density Functional Theory (DFT) has become a powerful and widely used tool for studying medium to large-sized molecules due to its favorable balance of computational cost and accuracy. researchgate.net Functionals like B3LYP are commonly used to investigate the properties of 1,3-dioxane systems. researchgate.netscispace.com

DFT studies have provided key insights into:

Conformational Energies: DFT calculations have been used to determine the energy difference between the chair and twist conformers of 1,3-dioxane. researchgate.netscispace.com These calculations generally predict a slightly larger energy gap compared to HF methods, often in better agreement with experimental values for substituted analogs.

Molecular Structures: DFT provides accurate predictions of bond lengths, bond angles, and dihedral angles for various conformers.

Thermodynamic Properties: These methods can compute conformational enthalpies, entropies, and Gibbs free energies, allowing for a more complete thermodynamic picture of the conformational equilibria. researchgate.net

Table 3: Comparison of Calculated Energy Differences (ΔE) Between Chair and 2,5-Twist Conformers of 1,3-Dioxane Data sourced from computational studies. researchgate.netscispace.com

MethodBasis SetΔE (kcal/mol)
HF6-31G(d)4.67
B3LYP (DFT)6-31G(d)5.19
This table illustrates the difference in predicted energy stability between Ab Initio (HF) and DFT methods for the parent 1,3-dioxane ring.

Analysis of Stereoelectronic Interactions (e.g., Anomeric Effect, Hyperconjugation)

The conformational preferences and reactivity of this compound are not governed solely by classical steric effects. A deeper understanding requires the analysis of stereoelectronic interactions, which involve the delocalization of electrons from a filled orbital into a nearby empty or partially filled antibonding orbital. In the context of the 1,3-dioxane ring system, the most significant of these are the anomeric effect and various types of hyperconjugation. nih.govacs.org

The anomeric effect describes the tendency of a substituent at an anomeric carbon (C2, adjacent to both oxygen atoms) in a heterocyclic ring to adopt an axial orientation, despite the potential for greater steric hindrance, due to a stabilizing interaction between a lone pair on an endocyclic heteroatom and the antibonding orbital of the exocyclic substituent's bond. acs.org In the case of this compound, this effect is primarily centered around the C2 and C4 positions.

Hyperconjugation, the interaction of a sigma (σ) bond with an adjacent empty or partially occupied p-orbital or antibonding sigma (σ*) orbital, is also a critical factor in determining the geometry and stability of the molecule. researchgate.net These interactions result in a delocalization of electron density, leading to a shortening of the donor bond and a lengthening and weakening of the acceptor bond. nih.gov

In the 1,3-dioxane ring, several key hyperconjugative interactions are at play. These include the donation of electron density from the p-type lone pairs of the oxygen atoms into the antibonding orbitals of adjacent C-H or C-C bonds (n -> σ), and the interaction between σ and σ orbitals of adjacent bonds (σ -> σ*). acs.org

Computational studies on the parent 1,3-dioxane molecule have elucidated the relative importance of these interactions. nih.govacs.org For instance, anomeric interactions involving the axial C-H bonds at C2, C4, and C6 (n_p(O) -> σ(C-H)_ax) are dominant at these positions. nih.gov Furthermore, a balance of interactions, including σ(C-X) -> σ(C-H)_eq, σ(C-H)_eq -> σ(C-X), and a so-called "homoanomeric" n_p(O) -> σ(C5-H)_eq interaction, has been proposed to explain the relative lengths of equatorial C-H bonds. nih.gov

For this compound, the presence of bulky isopropyl groups at C2 and C4, and gem-dimethyl groups at C5, modifies these interactions. The conformational orientation of the isopropyl groups will determine the alignment of the C-H and C-C bonds with the oxygen lone pairs and adjacent antibonding orbitals, thereby modulating the strength of any anomeric or hyperconjugative effects. The gem-dimethyl substitution at the C5 position precludes any hyperconjugative interactions involving C5-H bonds, a notable point of difference from the unsubstituted 1,3-dioxane.

The stereoelectronic environment of this compound can be summarized by considering the key donor-acceptor orbital interactions. The relative energies of these interactions are dependent on the specific conformation and stereoisomer of the molecule. A qualitative assessment of these interactions is presented in the table below.

Type of Interaction Donor Orbital Acceptor Orbital Expected Consequence in this compound
Anomeric Effectn_p (O1 or O3)σ* (C2-C_isopropyl or C4-C_isopropyl)Stabilization of conformers where an isopropyl group at C2 or C4 is axial, if stereoelectronically favored over steric hindrance.
Hyperconjugationn_p (O1 or O3)σ* (C-H) of axial H at C6Lengthening and weakening of the axial C6-H bond.
Hyperconjugationσ (C-H)σ* (C-O)Contributes to the overall stability and geometry of the ring.
Hyperconjugationσ (C-C)σ* (C-O)Influences the C-O bond lengths and the puckering of the dioxane ring.

It is the net balance of these stabilizing stereoelectronic interactions and destabilizing steric repulsions that dictates the preferred three-dimensional structure and relative energies of the different stereoisomers and conformers of this compound.

Reactivity Profiles and Chemical Transformations of 2,4 Diisopropyl 5,5 Dimethyl 1,3 Dioxane

Acid-Catalyzed Reactions

The presence of acetal (B89532) functionality in the 1,3-dioxane (B1201747) ring makes 2,4-diisopropyl-5,5-dimethyl-1,3-dioxane reactive under acidic conditions. This reactivity is central to its conversion into other useful chemical products.

The primary documented reaction of this compound is its acid-catalyzed cleavage and esterification. google.com This process involves reacting the dioxane with isobutyric acid in the presence of a strong acid catalyst. google.com The reaction breaks the cyclic acetal structure, leading to the formation of new ester bonds. google.com

A range of strong acids, including sulfuric acid, phosphoric acid, and p-toluenesulfonic acid, have been proven effective as catalysts for this transformation. google.com The reaction is typically carried out at temperatures between 80°C and 200°C. google.com The molar ratio of the dioxane to isobutyric acid is a key parameter, with effective ratios ranging from approximately 0.1:1 to 0.5:1. google.com This process represents an efficient method for converting this compound, which can be a byproduct in other industrial syntheses, into valuable materials. google.com

The acid-catalyzed cleavage and esterification of this compound with isobutyric acid yields two main commercial products: 2,2,4-trimethyl-1,3-pentanediol (B51712) diisobutyrate and isobutyraldehyde (B47883). google.com This conversion can achieve yields as high as 90%. google.com The product, 2,2,4-trimethyl-1,3-pentanediol diisobutyrate, is a non-phthalate plasticizer and coalescing agent used in a variety of applications, including vinyl products and adhesives. osha.gov

The table below summarizes key parameters and outcomes of this conversion process based on documented research findings. google.com

ParameterValue/ConditionProduct(s)YieldCitation
Reactants This compound, Isobutyric Acid2,2,4-Trimethyl-1,3-pentanediol diisobutyrate, IsobutyraldehydeUp to 90% google.com
Catalyst Strong acids (e.g., H₂SO₄, H₃PO₄, p-toluenesulfonic acid) google.com
Temperature 80°C to 200°C google.com
Molar Ratio 0.1:1 to 0.5:1 (Dioxane to Isobutyric Acid) google.com

Derivatization and Functionalization Strategies

Derivatization and functionalization refer to the chemical modification of a compound to produce new substances with different properties or functionalities. For this compound, the primary documented strategies involve transformations of the core dioxane ring.

The acid-catalyzed cleavage and esterification process detailed previously is the most significant derivatization strategy reported for this compound, converting it into the highly functionalized 2,2,4-trimethyl-1,3-pentanediol diisobutyrate. google.com Similarly, its conversion to the conjugated diene 2,5-dimethyl-2,4-hexadiene (B125384) represents another functionalization pathway. google.com

Other functionalization reactions are known for the 1,3-dioxane ring system, although they have not been specifically reported for the 2,4-diisopropyl-5,5-dimethyl derivative. For example, the reaction of 4,4-dimethyl-1,3-dioxane (B1195079) with dinitriles is a known route to synthesize 5,6-dihydro-1,3-oxazines, which are important precursors for 1,3-amino alcohols. researchgate.net This type of transformation highlights the potential for functionalizing the dioxane scaffold, even if such pathways remain unexplored for the title compound.

Synthesis of Substituted 1,3-Dioxane Derivatives

The synthesis of substituted 1,3-dioxane derivatives typically involves the acid-catalyzed condensation of a 1,3-diol with an aldehyde or a ketone. nih.govarkat-usa.org This established method allows for the introduction of various substituents at the C2 position of the dioxane ring. However, the synthesis of new substituted 1,3-dioxane derivatives from this compound as a starting material is not a widely documented synthetic strategy.

The transformation of one 1,3-dioxane into another, known as transacetalization, is a theoretically possible but less common approach for this specific compound. This process would involve the acid-catalyzed cleavage of the existing acetal followed by reaction with a different carbonyl compound or diol. The equilibrium of such a reaction would be dictated by the relative stability of the starting materials and products, as well as the reaction conditions. For this compound, the steric hindrance provided by the isopropyl and dimethyl groups may render it less susceptible to such exchange reactions under standard conditions.

While direct transformations to other substituted 1,3-dioxanes are not extensively reported, the reactivity of the 1,3-dioxane ring itself under acidic conditions is central to its chemical behavior and potential for further functionalization, as will be discussed in the following section.

Investigations into Reactivity with Carboxylic Acids (e.g., isobutyric acid)

The reaction of this compound with carboxylic acids, specifically isobutyric acid, has been investigated, revealing a pathway that leads to ring-opened products rather than other substituted dioxanes. In the presence of a strong acid catalyst, such as p-toluenesulfonic acid, sulfuric acid, or phosphoric acid, this compound reacts with isobutyric acid to yield 2,2,4-trimethyl-1,3-pentanediol diisobutyrate and isobutyraldehyde. google.com

This transformation is not a simple hydrolysis, as the dioxane has been shown to be unreactive in the presence of isobutyric acid alone. google.com The presence of a strong acid catalyst is crucial for the reaction to proceed. The process involves the cleavage of the acetal ring and subsequent esterification of the resulting diol.

The reaction is typically carried out at elevated temperatures, ranging from 80°C to 200°C, for a duration of 1.5 to 32 hours. google.com The ratio of this compound to isobutyric acid is also a key parameter, with ratios of 0.1:1 to 0.5:1 being effective. google.com Under these conditions, high yields of the desired products can be achieved.

The table below summarizes the experimental conditions and outcomes for the reaction of this compound with isobutyric acid.

Reactant Ratio (Dioxane:Isobutyric Acid)CatalystTemperature (°C)Time (hours)Conversion of Dioxane (%)ProductsYield (%)Reference
0.2:1 to 0.4:1p-Toluenesulfonic acid105 - 1405 - 15~72 (per pass)2,2,4-Trimethyl-1,3-pentanediol diisobutyrate and IsobutyraldehydeUp to 90 google.com
Not specifiedSulfuric acid80 - 2001.5 - 32Not specified2,2,4-Trimethyl-1,3-pentanediol diisobutyrate and IsobutyraldehydeNot specified google.com
Not specifiedPhosphoric acid80 - 2001.5 - 32Not specified2,2,4-Trimethyl-1,3-pentanediol diisobutyrate and IsobutyraldehydeNot specified google.com

Applications and Synthetic Utility of 2,4 Diisopropyl 5,5 Dimethyl 1,3 Dioxane and Its Derivatives

Role as an Intermediate in Complex Organic Synthesis

There is currently a lack of specific studies in the reviewed scientific literature that detail the role of 2,4-Diisopropyl-5,5-dimethyl-1,3-dioxane as an intermediate in complex organic synthesis. While other dioxane derivatives are widely used as protecting groups and synthetic intermediates, the specific utility of this compound has not been extensively reported. nih.govresearchgate.netresearchgate.netnih.gov

Precursor in the Synthesis of Functionalized Molecules

Synthesis of Functionalized Cyclohexene (B86901) Derivatives

No specific examples of this compound being used to synthesize functionalized cyclohexene derivatives have been identified in the literature. It is worth noting that a related compound, 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane, has been successfully employed as a precursor to 2,3-dimethylene-1,4-dioxane. rsc.orgnih.gov This intermediate undergoes [4+2] cycloaddition reactions with various dienophiles to yield functionalized cyclohexene derivatives. rsc.orgnih.gov This suggests a potential, though unexplored, area of research for analogous reactivity with this compound.

Intermediates for Biologically Relevant Materials

The adducts formed from the cycloaddition reactions of 2,3-dimethylene-1,4-dioxane (derived from 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane) have been transformed into intermediates for biologically important materials. rsc.orgnih.gov This highlights the potential of the dioxane scaffold in medicinal chemistry. However, there is no direct evidence in the reviewed literature to suggest that this compound has been utilized for synthesizing intermediates for biologically relevant materials. Research on other dioxane derivatives has shown their potential as modulators to overcome multidrug resistance in cancer therapy. nih.gov

Potential Contributions to Materials Science

The potential applications of this compound in materials science remain an uncharted area of research. While polymers and other materials derived from dioxane-containing monomers are known, there are no specific studies detailing the incorporation of this particular compound into material structures or its influence on material properties. Research into related compounds has touched upon the development of electron-conducting polymers, but a direct link to this compound is not established. rsc.org

Q & A

Q. What are the standard synthetic routes for 2,4-diisopropyl-5,5-dimethyl-1,3-dioxane, and what are the critical reaction parameters?

The compound can be synthesized via sodium-catalyzed trimerization of isobutyraldehyde with vinyl acetate. Key steps include:

  • Using metallic sodium as a catalyst to initiate the reaction.
  • Maintaining anhydrous conditions to prevent side reactions (hydrolysis or polymerization of intermediates).
  • Reaction temperature control (typically 80–100°C) to optimize yield and minimize decomposition.
    The product, 2,4-diisopropyl-5,5-dimethyl-6-acetoxy-1,3-dioxane (IVa), is formed via acetyl transfer from vinyl acetate, confirmed by spectral analysis .

Q. What spectroscopic techniques are recommended for structural characterization, and how are key spectral features interpreted?

  • NMR : The geminal dimethyl groups at C5 exhibit distinct upfield shifts due to the anisotropic shielding effect of the dioxane ring. For example, in 13C^{13}\text{C} NMR, the C5 resonance appears at ~22–25 ppm, while the dioxane oxygen-adjacent carbons (C2/C4) resonate at 70–80 ppm. Axial vs. equatorial substituents can be differentiated using coupling constants in 1H^{1}\text{H} NMR .
  • Mass Spectrometry : Electron ionization (EI-MS) typically shows a molecular ion peak at m/z corresponding to the molecular formula (C11H22O2C_{11}H_{22}O_2), with fragmentation patterns indicating loss of isopropyl or acetate groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as analogs like 2-ethyl-5,5-dimethyl-1,3-dioxane are classified as harmful upon ingestion, inhalation, or dermal exposure.
  • Work under a fume hood to mitigate inhalation risks.
  • Store in airtight containers away from oxidizing agents, as cyclic ethers may form peroxides under prolonged light exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress byproduct formation during synthesis?

Common byproducts include 1,4-dioxane derivatives and esterified alcohols (e.g., isobutyl 2-ethylhexanoate). Mitigation strategies:

  • Catalyst Screening : Replace sodium with milder bases (e.g., Cs2_2CO3_3) to reduce acetylation side reactions.
  • Solvent Control : Use polar aprotic solvents (DMF or acetonitrile) to stabilize intermediates and limit hydrolysis.
  • Temperature Gradients : Gradual heating (e.g., 50°C → 130°C) minimizes thermal decomposition of sensitive intermediates .

Q. How does the stereoelectronic environment of the dioxane ring influence its reactivity in subsequent transformations?

The 1,3-dioxane ring imposes conformational rigidity, favoring axial orientation of substituents due to the anomeric effect. This affects:

  • Nucleophilic Attack : Electron-withdrawing groups at C2/C4 enhance electrophilicity at C6, facilitating substitution reactions.
  • Hydrogenolysis : Catalytic hydrogenation of the C6-acetoxy group proceeds with retention of configuration, yielding diols (e.g., 2,2,4-trimethyl-1,3-pentanediol) via stereoselective pathways .

Q. What computational methods are suitable for modeling the conformational dynamics of this compound?

  • DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and analyze ring puckering (e.g., chair vs. boat conformers).
  • EPR Spectroscopy : Radical intermediates formed during β-scission of alkoxy groups can be studied to map reaction pathways and activation energies .

Q. How can NMR data resolve contradictions in reported spectral assignments for substituted 1,3-dioxanes?

Discrepancies in chemical shift assignments often arise from solvent effects or impurities. Best practices:

  • Use deuterated solvents (CDCl3_3 or DMSO-d6_6) for consistency.
  • Perform 2D NMR (HSQC, HMBC) to correlate proton and carbon signals, especially for overlapping resonances (e.g., isopropyl groups at C2/C4) .

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